molecular formula C13H15N3O4 B12699218 Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate CAS No. 94442-14-5

Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate

Cat. No.: B12699218
CAS No.: 94442-14-5
M. Wt: 277.28 g/mol
InChI Key: VHRBIIJTOIRWRO-UHFFFAOYSA-N
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Description

Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate is a complex organic compound with a molecular formula of C13H15N3O4. This compound is part of the pyrido[2,3-D]pyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with guanidine to form the pyrimidine ring, followed by alkylation and esterification reactions to introduce the ethoxy and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as enzyme inhibition and receptor modulation.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes or modulate receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-oxo-5,6,7,8-tetrahydroquinoline-2-carboxylate: Similar structure but different functional groups.

    Methyl 2-ethoxy-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate: Lacks the ethyl group at position 8.

Uniqueness

Methyl 2-ethoxy-8-ethyl-5,8-dihydro-5-oxopyrido[2,3-D]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

94442-14-5

Molecular Formula

C13H15N3O4

Molecular Weight

277.28 g/mol

IUPAC Name

methyl 2-ethoxy-8-ethyl-5-oxopyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C13H15N3O4/c1-4-16-7-9(12(18)19-3)10(17)8-6-14-13(20-5-2)15-11(8)16/h6-7H,4-5H2,1-3H3

InChI Key

VHRBIIJTOIRWRO-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=O)C2=CN=C(N=C21)OCC)C(=O)OC

Origin of Product

United States

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